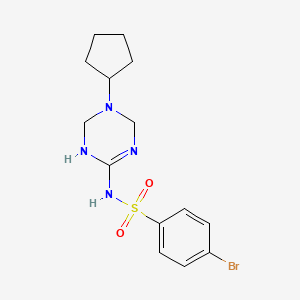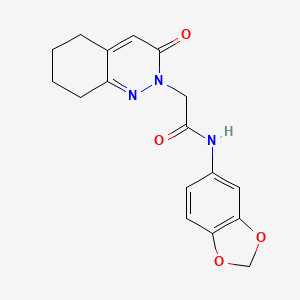![molecular formula C16H14N6O4S B11038002 N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide](/img/structure/B11038002.png)
N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group at the 4-position of the quinazoline ring can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinazoline derivative with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine.
Final Coupling Reaction: The final step involves coupling the amino group of the quinazoline derivative with the methylene group, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methylene groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro group to convert it into an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonamide group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to the disruption of cellular processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as anticancer agents.
Sulfonamides: Compounds like sulfanilamide, which are used as antibacterial agents.
Uniqueness
N-[Amino-(4-methyl-quinazolin-2-ylamino)-methylene]-4-nitro-benzenesulfonamide is unique due to its specific combination of a quinazoline core with a sulfonamide group, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N6O4S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-(4-methylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine |
InChI |
InChI=1S/C16H14N6O4S/c1-10-13-4-2-3-5-14(13)19-16(18-10)20-15(17)21-27(25,26)12-8-6-11(7-9-12)22(23)24/h2-9H,1H3,(H3,17,18,19,20,21) |
InChI Key |
BNMPSHJSHLLPOC-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11037922.png)
![4,4-dimethyl-5-(phenylcarbonyl)-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B11037926.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-n~1~-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11037936.png)
![Tetramethyl 5',5',9'-trimethyl-6'-(thiophen-2-ylacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037940.png)
![1-(2,4-dichlorophenyl)-3-[N'-(4,6-dimethylpyrimidin-2-yl)-N-phenylcarbamimidoyl]urea](/img/structure/B11037950.png)
![4-{3-[2-(Piperidin-3-YL)ethyl]-1,2,4-oxadiazol-5-YL}pyridine](/img/structure/B11037951.png)
![N-[(E)-(4-methylphenyl)methylidene]-4,5-diphenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11037954.png)
![2-Chloro-N-[(14-dioxan-2-YL)methyl]-N-methylacetamide](/img/structure/B11037965.png)


![4-(4-butoxyphenyl)-7-hydroxy-1-(pentan-2-yl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11037998.png)
![5-butyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11038003.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B11038004.png)
